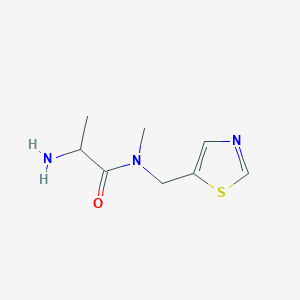

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide

CAS No.:

Cat. No.: VC19785161

Molecular Formula: C8H13N3OS

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3OS |

|---|---|

| Molecular Weight | 199.28 g/mol |

| IUPAC Name | 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3 |

| Standard InChI Key | JALDDVGOYBTSPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N(C)CC1=CN=CS1)N |

Introduction

Structural and Chemical Characteristics

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide features a propanamide core () with two substituents on the nitrogen atom: a methyl group and a 1,3-thiazol-5-ylmethyl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is linked via a methylene bridge to the amide nitrogen. Key structural attributes include:

-

Amide functionality: Enhances hydrogen-bonding capacity and stability under physiological conditions .

-

Thiazole ring: Imparts aromaticity and potential for π-π interactions, common in bioactive molecules .

-

Chirality: The presence of a stereogenic center at the propanamide’s α-carbon () suggests potential enantiomeric activity differences .

Synthetic Pathways and Methodologies

While no direct synthesis of this compound is documented, analogous routes from the literature suggest feasible strategies:

Thiazole Ring Formation

The thiazole moiety can be synthesized via the Hantzsch thiazole synthesis, involving condensation of thioamides with α-halo carbonyl compounds . For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate serves as a precursor in related syntheses .

Propanamide Backbone Assembly

-

Amino acid derivatization: Starting from L-alanine, the carboxylic acid is converted to an amide via activation (e.g., using thionyl chloride) and subsequent reaction with methylamine .

-

N-Alkylation: Introduction of the thiazol-5-ylmethyl group via nucleophilic substitution or reductive amination. For instance, bromomethylthiazole reacts with the secondary amine under basic conditions .

Example Reaction Scheme:

Physicochemical Properties

Predicted properties based on structural analogs:

Biological Activity and Applications

Kinase Inhibition

Substituted 2-amino pyrimidine derivatives with thiazole groups show kinase inhibitory activity . While the target compound lacks a pyrimidine core, its thiazole moiety may interact with ATP-binding pockets in kinases, suggesting exploratory potential in oncology.

Stability and Degradation

-

Thermal Stability: Thiazole rings are thermally stable up to ~200°C, as seen in related compounds .

-

Hydrolytic Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled formulations .

Comparative Analysis with Structural Analogs

Future Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

-

Biological Screening: Prioritize assays against Gram-positive bacteria and M. tuberculosis based on analog data .

-

Structural Modifications: Introduce fluorinated groups to enhance bioavailability, as seen in patent WO2014106800A2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume